
AT7867 Dihydrochloride: A Technical Guide to
its Role in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AT7867 dihydrochloride

Cat. No.: B605655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
AT7867 dihydrochloride, a potent inhibitor of Akt/PKB and p70 S6 Kinase (p70S6K), is

emerging as a significant small molecule in the field of regenerative medicine for diabetes.

Primarily, its role has been defined in the directed differentiation of human induced pluripotent

stem cells (hiPSCs) into pancreatic progenitor (PP) cells, a critical step in generating functional,

insulin-producing beta cells. Research indicates that the addition of AT7867 to established

differentiation protocols substantially increases the purity of the resulting pancreatic progenitor

population, leading to more efficient in vivo maturation and accelerated reversal of

hyperglycemia in diabetic animal models. This technical guide provides an in-depth overview of

the mechanism of action of AT7867, detailed experimental protocols for its use in pancreatic

progenitor differentiation, a summary of key quantitative data, and a visualization of the

implicated signaling pathways.

Mechanism of Action: Inhibiting AKT/p70S6K to
Promote Pancreatic Fate
AT7867 is an ATP-competitive inhibitor that targets the serine/threonine kinases AKT and

p70S6K.[1][2] Both kinases are crucial nodes in intracellular signaling pathways that regulate

cell growth, proliferation, survival, and metabolism.[2][3] In the context of pancreatic

development, the precise mechanism by which inhibition of this pathway by AT7867 enhances
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pancreatic progenitor differentiation is an active area of investigation. However, current

evidence suggests that by inhibiting the pro-proliferative and survival signals mediated by AKT

and p70S6K, AT7867 may create a cellular environment that favors differentiation over

proliferation. This leads to a more homogenous population of cells committed to the pancreatic

lineage, characterized by the upregulation of key transcription factors.

The PI3K/AKT signaling pathway is a known regulator of pancreatic β-cell mass and function.

[4] While activation of this pathway is generally associated with β-cell proliferation and survival,

its inhibition at a specific stage of differentiation appears to be beneficial for directing

pluripotent stem cells towards a pancreatic fate.[5][6] This targeted inhibition likely modulates

the intricate network of transcription factors essential for pancreatic development.

Core Signaling Pathway
The following diagram illustrates the proposed signaling pathway influenced by AT7867 during

pancreatic progenitor differentiation. AT7867's inhibitory action on AKT and p70S6K is believed

to reduce the signaling that promotes cell proliferation and survival, thereby favoring the

differentiation cascade that leads to the expression of key pancreatic progenitor markers.

Figure 1: Proposed signaling pathway of AT7867 in promoting pancreatic progenitor

differentiation.

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the

effect of AT7867 on the differentiation of human iPSCs into pancreatic progenitors.

Table 1: Effect of AT7867 on Pancreatic Progenitor Cell Population

Cell Marker
Combination

Control (-
AT7867)

With AT7867 p-value Reference

PDX1+NKX6.1+
50.9% (IQR

48.9%-53.8%)

90.8% (IQR

88.9%-93.7%)
p = 0.0021 [5][6][7]

PDX1+GP2+
39.22% (IQR

36.7%-44.1%)

90.0% (IQR

88.2%-93.6%)
p = 0.0021 [5][6][7]
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Table 2: Gene Expression Changes in Response to AT7867 Treatment

Gene
Regulation with
AT7867

p-value Reference

PDX1 Upregulated p = 0.0001 [5][6][7]

NKX6.1 Upregulated p = 0.0005 [5][6][7]

GP2 Upregulated p = 0.002 [5][6][7]

PODXL (off-target) Downregulated p < 0.0001 [5][6][7]

TBX2 (off-target) Downregulated p < 0.0001 [5][6][7]

Table 3: In Vivo Efficacy of Transplanted Pancreatic Progenitors

Parameter
Control (-
AT7867)

With AT7867 p-value Reference

Time to

Hyperglycemia

Reversal

70 days (IQR 66-

78)

45 days (IQR 39-

49)
p < 0.0001 [5]

Area Under the

Curve (Blood

Glucose)

1,423 (IQR

1,390-1,458)

1,080 (IQR

1,033-1,118)
p < 0.0001 [5]

% MAFA+ Beta

Cells in Graft

3.9% (IQR

2.6%-5.4%)

32.07% (IQR

29.5%-33.7%)
p < 0.0001 [5]

Experimental Protocols
The following protocols are based on the methodologies described in the literature for the

differentiation of human iPSCs into pancreatic progenitors using AT7867 and their subsequent

in vivo evaluation.[5]

In Vitro Differentiation of Pancreatic Progenitors
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This protocol is a modified version of a previously published method (Sui et al., 2021). The key

modification is the addition of AT7867 during Stage 4 of the differentiation process. The overall

workflow is depicted below.

Human iPSCs Definitive Endoderm
Stage 1

Primitive Gut Tube
Stage 2

Posterior Foregut
Stage 3 Pancreatic Progenitors

(+ AT7867)
Stage 4

Click to download full resolution via product page

Figure 2: Workflow for the in vitro differentiation of hiPSCs into pancreatic progenitors.

Materials:

Human induced pluripotent stem cells (hiPSCs)

Standard hiPSC culture medium and reagents

Differentiation media for Stages 1-4 (specific formulations as per Sui et al., 2021)

AT7867 dihydrochloride (stock solution prepared in DMSO)

Cell culture plates and supplies

Procedure:

hiPSC Culture: Culture and expand hiPSCs according to standard protocols.

Stage 1: Definitive Endoderm Formation: Induce differentiation of hiPSCs to definitive

endoderm over 3 days using appropriate growth factors and small molecules as described

by Sui et al., 2021.

Stage 2: Primitive Gut Tube Formation: Culture the definitive endoderm for 2 days in media

that promotes the formation of the primitive gut tube.

Stage 3: Posterior Foregut Specification: Treat the cells for 3 days with factors that specify a

posterior foregut fate.
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Stage 4: Pancreatic Progenitor Induction with AT7867:

On the first day of Stage 4, replace the medium with pancreatic progenitor induction

medium.

Add AT7867 to the culture medium at the desired final concentration (e.g., as determined

by dose-response experiments). The original study does not specify the exact

concentration, which may need optimization.

Culture for 3-4 days, changing the medium daily with fresh medium containing AT7867.

Characterization: At the end of Stage 4, the resulting pancreatic progenitors can be

characterized by flow cytometry for the expression of PDX1 and NKX6.1, and by qRT-PCR

for the expression of key pancreatic genes.

In Vivo Transplantation and Assessment in Diabetic
Mice
This protocol outlines the general steps for transplanting the AT7867-treated pancreatic

progenitors into diabetic mice to assess their ability to mature and reverse hyperglycemia.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induce Diabetes in Mice
(e.g., STZ injection)

Transplant Cells under
Kidney Capsule

Prepare AT7867-treated
Pancreatic Progenitors

Monitor Blood Glucose
and Body Weight

Perform Intraperitoneal
Glucose Tolerance Test (IPGTT)

Harvest and Analyze Graft
(e.g., Immunohistochemistry)

Click to download full resolution via product page

Figure 3: Experimental workflow for in vivo assessment of AT7867-treated pancreatic

progenitors.

Materials:

Immunocompromised mice (e.g., SCID-Beige)

Streptozotocin (STZ) for diabetes induction

AT7867-treated pancreatic progenitors

Surgical instruments for transplantation

Glucometer and test strips

Reagents for glucose tolerance tests
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Histology supplies

Procedure:

Induction of Diabetes: Induce diabetes in the recipient mice through intraperitoneal injection

of STZ. Confirm hyperglycemia (e.g., blood glucose > 20 mM) on consecutive days.[5]

Cell Preparation: Harvest the AT7867-treated pancreatic progenitors and prepare them for

transplantation. This may involve forming cell clusters or aggregates.

Transplantation: Surgically transplant the pancreatic progenitors under the kidney capsule of

the diabetic mice.[5]

Post-operative Monitoring: Monitor the mice for recovery, body weight, and blood glucose

levels (e.g., three times per week).[5]

Assessment of Glycemic Control: Continue monitoring blood glucose to determine the time

to hyperglycemia reversal.

Intraperitoneal Glucose Tolerance Test (IPGTT): At specific time points post-transplantation

(e.g., 8 and 12 weeks), perform an IPGTT to assess the functionality of the transplanted

cells.[5]

Graft Analysis: At the end of the study, harvest the kidney containing the graft for histological

and immunohistochemical analysis to confirm the presence of mature, insulin-producing beta

cells (e.g., staining for insulin, glucagon, and MAFA).[5]

Future Directions and Conclusion
The use of AT7867 dihydrochloride represents a significant advancement in the generation of

high-purity pancreatic progenitors from pluripotent stem cells. This approach has the potential

to accelerate the clinical translation of stem cell-derived therapies for diabetes by improving the

efficiency and consistency of beta-cell production.

Future research should focus on:

Optimizing the concentration and timing of AT7867 treatment to maximize the yield and purity

of pancreatic progenitors.
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Further elucidating the downstream molecular targets of the AKT/p70S6K pathway that

mediate the pro-differentiative effects of AT7867.

Long-term in vivo studies to assess the safety and efficacy of transplanting AT7867-

generated cells.

Investigating the potential of AT7867 or similar inhibitors in other areas of diabetes research,

such as improving insulin sensitivity in peripheral tissues or mitigating diabetic complications,

although current literature on these aspects is sparse.

In conclusion, AT7867 dihydrochloride is a valuable tool for researchers in diabetes and

regenerative medicine. Its ability to enhance the differentiation of pancreatic progenitors offers

a promising strategy for the development of next-generation cell-based therapies for diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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